3-(Hydroxymethyl)benzoic acid
Overview
Description
3-(Hydroxymethyl)benzoic acid is an organic compound with the molecular formula C₈H₈O₃. It is a derivative of benzoic acid, where a hydroxymethyl group (-CH₂OH) is attached to the third carbon of the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of pesticides and flavors .
Mode of Action
It is known to be involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
3-(Hydroxymethyl)benzoic acid is involved in the Suzuki–Miyaura coupling reaction, which is a part of the core β-oxidative pathway . This pathway is crucial for the biosynthesis of benzoic acid in plants . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is synthesized through a reaction involving acetic acid, a catalyst, and an initiator stirred with xylene and hydrogen peroxide at 115℃ for 1-5 hours .
Result of Action
It is known that the compound is used as an intermediate in the synthesis of pesticides and flavors , indicating its role in the production of these compounds.
Action Environment
The synthesis of the compound involves a reaction that is performed at low temperature to attenuate over-alkylation , suggesting that temperature is a critical factor in its synthesis.
Biochemical Analysis
Biochemical Properties
It is known that hydroxybenzoic acids, a group to which 3-(Hydroxymethyl)benzoic acid belongs, have the potential to form strong hydrogen-bonding interactions with other functional groups . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
Hydroxybenzoic acids are known to have various health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that hydroxybenzoic acids can form strong hydrogen-bonding interactions with other functional groups . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures
Metabolic Pathways
It is known that hydroxybenzoic acids are major aromatic secondary metabolites . This suggests that this compound may interact with various enzymes or cofactors in metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Hydroxymethyl)benzoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-(hydroxymethyl)toluene using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . Another method includes the hydrolysis of 3-(hydroxymethyl)benzyl chloride in the presence of a base like sodium hydroxide (NaOH) .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes. One such method involves the catalytic oxidation of 3-(hydroxymethyl)toluene using a metal catalyst such as palladium on carbon (Pd/C) in the presence of oxygen . This method is preferred due to its efficiency and scalability.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or oxygen with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed:
Oxidation: 3-formylbenzoic acid, 3-carboxybenzoic acid.
Reduction: 3-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
3-(Hydroxymethyl)benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzoic acid: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
4-(Hydroxymethyl)benzoic acid: The hydroxymethyl group is attached to the fourth carbon, leading to different reactivity and properties.
3-Hydroxybenzoic acid: Contains a hydroxyl group (-OH) instead of a hydroxymethyl group, resulting in different chemical behavior.
Uniqueness: 3-(Hydroxymethyl)benzoic acid is unique due to the presence of the hydroxymethyl group at the third position, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and industrial applications where other compounds may not be as effective .
Properties
IUPAC Name |
3-(hydroxymethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKBFIOAEPCADP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182535 | |
Record name | Benzoic acid, 3-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28286-79-5 | |
Record name | Benzoic acid, 3-(hydroxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028286795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(hydroxymethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between 3-(hydroxymethyl)benzoic acid and chemokine receptor binding based on the provided research?
A1: While the provided research articles [, ] do not directly investigate the interaction between this compound and chemokine receptors, one of the papers [] describes a biocatalytic method for generating this compound from m-xylene using xylene monooxygenase. This method could potentially be used to synthesize derivatives or analogs of this compound that could be further investigated for their potential interactions with chemokine receptors.
Q2: The first research article mentions several complex heterocyclic compounds. Can you explain the potential significance of the 3-(hydroxymethyl)benzyl moiety present in some of these compounds?
A2: Although the research article [] doesn't explicitly detail the role of each moiety, the presence of a 3-(hydroxymethyl)benzyl group in several compounds that demonstrate binding affinity for chemokine receptors suggests it may contribute to their activity. This could be due to its involvement in specific interactions with the receptor, such as hydrogen bonding or hydrophobic interactions. Further research, like structure-activity relationship studies, would be needed to confirm its exact role and optimize the binding affinity and selectivity of these compounds.
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